molecular formula C20H30N2O3 B7140302 N-(1-cyclopentylpiperidin-4-yl)-4,5-dimethoxy-2-methylbenzamide

N-(1-cyclopentylpiperidin-4-yl)-4,5-dimethoxy-2-methylbenzamide

Cat. No.: B7140302
M. Wt: 346.5 g/mol
InChI Key: RJIYSMVZNFRFEB-UHFFFAOYSA-N
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Description

N-(1-cyclopentylpiperidin-4-yl)-4,5-dimethoxy-2-methylbenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a cyclopentyl group, and a benzamide moiety substituted with methoxy and methyl groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-(1-cyclopentylpiperidin-4-yl)-4,5-dimethoxy-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-14-12-18(24-2)19(25-3)13-17(14)20(23)21-15-8-10-22(11-9-15)16-6-4-5-7-16/h12-13,15-16H,4-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIYSMVZNFRFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NC2CCN(CC2)C3CCCC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentylpiperidin-4-yl)-4,5-dimethoxy-2-methylbenzamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of 1-cyclopentylpiperidine. This can be achieved through the hydrogenation of 1-cyclopentylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressure and temperature.

  • Introduction of the Benzamide Moiety: : The next step involves the acylation of the piperidine intermediate with 4,5-dimethoxy-2-methylbenzoic acid. This reaction can be facilitated by using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM).

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized for higher yields and purity. This may involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Automated Synthesis: Employing automated synthesis platforms to enhance reproducibility and efficiency.

    Purification Techniques: Implementing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentylpiperidin-4-yl)-4,5-dimethoxy-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution under reflux conditions.

    Reduction: LiAlH₄ in anhydrous ether at low temperatures.

    Substitution: NaH in dimethylformamide (DMF) with alkyl halides at elevated temperatures.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(1-cyclopentylpiperidin-4-yl)-4,5-dimethoxy-2-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Biological Studies: Used in studies to understand its interaction with biological targets such as receptors and enzymes.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(1-cyclopentylpiperidin-4-yl)-4,5-dimethoxy-2-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing their function and triggering downstream effects in biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopentylpiperidin-4-yl)-4-methoxybenzamide
  • N-(1-cyclopentylpiperidin-4-yl)-2,4-dimethoxybenzamide
  • N-(1-cyclopentylpiperidin-4-yl)-4,5-dimethoxybenzamide

Uniqueness

N-(1-cyclopentylpiperidin-4-yl)-4,5-dimethoxy-2-methylbenzamide is unique due to the presence of both methoxy and methyl groups on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This structural uniqueness may result in distinct pharmacological profiles and applications.

By understanding the detailed synthesis, reactions, applications, and mechanisms of action, researchers can further explore the potential of this compound in various scientific and industrial fields.

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